trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C15H18O3 and a molecular weight of 246.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with phenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the trans isomer .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the phenyl group or the cyclohexane ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of trans-4-(2-hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the formulation of products such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
trans-4-(2-Hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid: A reduced derivative with a hydroxyl group instead of a ketone group.
trans-4-(2-Bromo-2-phenylethyl)cyclohexane-1-carboxylic acid: A substituted derivative with a bromine atom on the phenylethyl group.
Uniqueness: trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid is unique due to its specific structural features, including the presence of both a ketone group and a carboxylic acid group.
Properties
IUPAC Name |
4-phenacylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-5,11,13H,6-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXHDZBWJYTURX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215965 |
Source
|
Record name | cis-4-(2-Oxo-2-phenylethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401215965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-46-4 |
Source
|
Record name | cis-4-(2-Oxo-2-phenylethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401215965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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